molecular formula C11H11NO4 B13959313 Methyl 2-cyclopropyl-4-nitrobenzoate

Methyl 2-cyclopropyl-4-nitrobenzoate

Cat. No.: B13959313
M. Wt: 221.21 g/mol
InChI Key: PQAXRSSAMDBUKE-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a cyclopropyl group attached to the second carbon of the benzoate ring and a nitro group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: 2-cyclopropyl-4-aminobenzoate.

    Reduction: 2-cyclopropyl-4-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Methyl 2-cyclopropyl-4-nitrobenzoate can be compared with other nitrobenzoates and cyclopropyl-containing compounds:

    Methyl 4-nitrobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.

    2-cyclopropylbenzoic acid:

    Methyl 2-cyclopropylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

The presence of both the nitro and cyclopropyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-nitrobenzoate

InChI

InChI=1S/C11H11NO4/c1-16-11(13)9-5-4-8(12(14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

PQAXRSSAMDBUKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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